molecular formula C24H20N2O2S B2998965 3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 313505-08-7

3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2998965
CAS No.: 313505-08-7
M. Wt: 400.5
InChI Key: ZXRJSRYYFARWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a synthetic benzamide-thiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzamide moiety linked to a diaryl-substituted thiazole core, a structural motif commonly associated with diverse biological activities. Its molecular framework is related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs function as negative allosteric modulators, exhibiting state-dependent inhibition and high selectivity over other classical receptors like 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . This makes them valuable pharmacological tools for exploring ZAC's physiological functions. Beyond its potential in ion channel research, the structural characteristics of this compound suggest possible applications in other therapeutic areas. Thiazole derivatives are extensively investigated for their anti-inflammatory and anticonvulsant properties. Researchers can utilize this high-purity compound for target identification, mechanism of action studies, and as a key intermediate in the synthesis of more complex molecules for various screening campaigns. It is supplied with guaranteed quality and stability for reliable experimental results. Please Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-16-11-13-17(14-12-16)21-22(18-7-4-3-5-8-18)29-24(25-21)26-23(27)19-9-6-10-20(15-19)28-2/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRJSRYYFARWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C25H22N2O2SC_{25}H_{22}N_{2}O_{2}S with a molecular weight of 414.50 g/mol. The synthesis involves multi-step organic reactions, typically including:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis.
  • Attachment of Phenyl Groups : Utilization of Friedel-Crafts acylation reactions to introduce phenyl and methylphenyl groups.
  • Final Coupling : The thiazole derivative is coupled with appropriate carboxylic acids to yield the final product.

The compound crystallizes in a monoclinic system and exhibits strong intermolecular hydrogen bonding, which is crucial for its biological properties .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range between 3.12 μg/mL and 12.5 μg/mL, suggesting that similar activities may be expected from this compound .

Anticancer Activity

Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of key signaling pathways such as apoptosis-related proteins .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Data Table: Biological Activity Summary

Activity Type Target Pathogen/Cell Line MIC/IC50 (μg/mL) Reference
AntimicrobialStaphylococcus aureus3.12 - 12.5
AntimicrobialEscherichia coli3.12 - 12.5
AnticancerVarious cancer cell linesIC50 values vary

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications in the phenyl substituents significantly affected antimicrobial efficacy against Staphylococcus aureus. The compound under review was among those tested and showed promising results.
  • Case Study on Anticancer Properties : In vitro studies on thiazole derivatives revealed their potential in inhibiting cancer cell growth through apoptosis induction mechanisms. The compound's structure suggests it may similarly impact cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
  • Structure: Features a 2-phenoxybenzamide group instead of 3-methoxybenzamide.
  • Activity : Exhibited 129.23% activity in plant growth modulation assays (p < 0.05), higher than the target compound .
4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide
  • Structure : Contains a sulfamoyl substituent and a nitro group on the thiazole ring.
  • Activity : Demonstrated 119.09% activity (p < 0.05), lower than the target compound .
  • The sulfamoyl group could enhance solubility but introduce steric hindrance.
N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide
  • Structure : Replaces the thiazole with a thiadiazole ring and incorporates an isoxazole moiety.
  • Synthesis : Prepared via reflux with hydroxylamine hydrochloride, yielding 70% .
  • Key Difference : The thiadiazole’s larger ring size and tautomeric properties (e.g., thione-thiol equilibrium) may alter stability and binding dynamics compared to the rigid thiazole core in the target compound .
Spectroscopic Data
  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives in . Absence of S-H bands (~2500–2600 cm⁻¹) confirms the thiazole’s stability compared to tautomeric triazole-thiones .
  • NMR: The 3-methoxy proton resonance (~3.8 ppm) distinguishes it from analogs like 2-phenoxybenzamide, which show aromatic splitting patterns for the phenoxy group .
Plant Growth Modulation
  • Key SAR Trends: Electron-Donating Groups: Methoxy and phenoxy groups enhance activity compared to electron-withdrawing nitro or sulfamoyl groups. Thiazole Substitution: 4-Methylphenyl and phenyl groups optimize steric and hydrophobic interactions, as seen in high-activity analogs .
Platelet Aggregation Inhibition

Computational and Molecular Analysis

  • Solubility : Compared to sulfamoyl-containing analogs, the target compound’s lower polarity may reduce aqueous solubility but improve membrane permeability .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide?

Methodological Answer:
The synthesis involves coupling a benzamide moiety with a substituted thiazole ring. A validated approach for analogous thiazole-acetamide derivatives (e.g., compound 9d in ) employs:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol.
  • Step 2: Amide bond formation between the thiazole-amine and 3-methoxybenzoyl chloride using a coupling agent (e.g., DCC or EDCI) in anhydrous DMF .
  • Purification: Column chromatography with ethyl acetate/hexane gradients and recrystallization from ethanol/water mixtures.
    Key Data: Reported yields for similar compounds range from 65–85%, with melting points verified via DSC (e.g., 198–202°C for 9d ) .

Basic: How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Use a multi-technique approach:

  • Elemental Analysis (EA): Compare experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
  • Spectroscopy:
    • FT-IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C-S-C vibrations (~680–720 cm⁻¹).
    • NMR: ¹H and ¹³C NMR should resolve the methoxy group (δ ~3.8 ppm for OCH₃), aromatic protons, and thiazole protons (δ ~7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:
SAR Design:

  • Variation of Substituents: Replace the 4-methylphenyl group on the thiazole with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) to assess steric/electronic effects on target binding (see for trifluoromethyl analogs) .
  • Scaffold Hybridization: Integrate triazole or benzimidazole moieties (as in and ) to enhance π-π stacking or hydrogen bonding .
    Experimental Validation:
  • In vitro Assays: Test against bacterial/enzymatic targets (e.g., acps-pptase in ) with IC₅₀ determination .
  • Computational Docking: Use AutoDock Vina to predict binding poses; compare with crystallographic data (e.g., ’s docking poses for 9c ) .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:
Root-Cause Analysis:

  • Metabolic Stability: Assess hepatic microsomal stability (e.g., mouse/rat S9 fractions) to identify rapid degradation (e.g., demethylation of the methoxy group) .
  • Solubility/Permeability: Use shake-flask (logP) and Caco-2 assays to rule out poor bioavailability.
    Mitigation Strategies:
  • Prodrug Design: Mask polar groups (e.g., esterify the benzamide) to enhance membrane penetration .
  • Formulation Optimization: Use nanoemulsions or cyclodextrin complexes ( ’s AI-driven formulation tools) .

Advanced: What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability over 100+ ns trajectories .
  • Machine Learning (ML): Train models on ChEMBL datasets to predict CYP450 inhibition (e.g., ’s AI-driven platforms for toxicity screening) .
  • Density Functional Theory (DFT): Calculate Fukui indices to identify reactive sites prone to metabolic oxidation .

Advanced: How can discrepancies in NMR data between batches be systematically addressed?

Methodological Answer:
Troubleshooting Protocol:

Solvent/Impurity Check: Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous; quantify residual solvents via ¹H NMR.

Tautomerism Analysis: For thiazole derivatives, dynamic NMR (e.g., variable-temperature ¹H NMR) can resolve tautomeric equilibria .

Batch Comparison: Use PCA (Principal Component Analysis) on NMR spectra to cluster batches and identify outliers .

Advanced: What strategies are effective for scaling up synthesis without compromising yield?

Methodological Answer:
Process Optimization:

  • Catalyst Screening: Replace homogeneous catalysts (e.g., Pd/C) with immobilized variants (e.g., silica-supported Pd) for easier recovery .
  • Flow Chemistry: Implement continuous flow reactors ( ) to enhance heat/mass transfer and reduce side reactions .
    Case Study: ’s scaled synthesis of 9a–e achieved 80% yield at 100 g scale using optimized reflux conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.